molecular formula C18H24ClNO3 B15087108 (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride

(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride

Cat. No.: B15087108
M. Wt: 343.9 g/mol
InChI Key: VMZXMTVGOAQUEN-MUULZEGHSA-N
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Description

The compound (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and deuterium atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride involves multiple steps, including the introduction of deuterium atoms and the formation of the complex ring structure. The synthetic route typically starts with the preparation of the core benzofuroisoquinoline structure, followed by the introduction of the trideuteriomethoxy and trideuteriomethyl groups under specific reaction conditions. These conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods to ensure high yield and purity. This often involves optimizing the reaction conditions, such as temperature, pressure, and the use of specific catalysts, to facilitate the large-scale synthesis of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: The compound (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deuterated analogs with altered chemical properties.

Scientific Research Applications

The compound (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying deuterium effects on chemical reactions and mechanisms. In biology, it serves as a tool for investigating the role of specific molecular interactions in biological systems. In medicine, this compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways.

Mechanism of Action

The mechanism of action of (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, thereby modulating its biological activity. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride include other deuterated analogs and benzofuroisoquinoline derivatives. These compounds share structural similarities but may differ in their specific functional groups and deuterium incorporation.

Uniqueness: The uniqueness of this compound lies in its specific deuterium labeling and complex ring structure, which confer unique chemical and biological properties. These properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H24ClNO3

Molecular Weight

343.9 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride

InChI

InChI=1S/C18H23NO3.ClH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1/i1D3,2D3;

InChI Key

VMZXMTVGOAQUEN-MUULZEGHSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC([2H])([2H])[2H])O[C@H]3[C@H](CC4)O.Cl

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.Cl

Origin of Product

United States

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